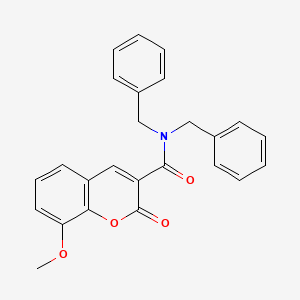

N,N-dibenzyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dibenzyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromene ring system, which is fused with a benzene ring, and a carboxamide group substituted with two benzyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with N,N-dibenzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification is typically achieved through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction of the carbonyl group in the chromene ring can yield dihydro derivatives.

Substitution: The benzyl groups can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

- Hydroxylated derivatives from oxidation.

- Dihydro derivatives from reduction.

- Substituted benzyl derivatives from nucleophilic substitution.

Applications De Recherche Scientifique

Chemistry: N,N-dibenzyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: This compound has shown potential as an inhibitor of pancreatic lipase, making it a candidate for the treatment of obesity. It has also been studied for its antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability, due to its chromene core.

Mécanisme D'action

The mechanism by which N,N-dibenzyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves the inhibition of specific enzymes or interaction with molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol . This inhibition reduces the absorption of dietary fats, contributing to weight loss.

Comparaison Avec Des Composés Similaires

- 8-methoxy-2-oxo-2H-chromene-3-carboxamide

- N-benzyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness: N,N-dibenzyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of two benzyl groups on the carboxamide nitrogen. This structural feature enhances its lipophilicity and may improve its interaction with hydrophobic pockets in biological targets, potentially increasing its efficacy as an enzyme inhibitor .

Activité Biologique

Overview

N,N-dibenzyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives. This compound exhibits a range of biological activities, particularly as an enzyme inhibitor, and has potential therapeutic applications in obesity management, antimicrobial treatment, and cancer therapy.

Chemical Structure

The compound is characterized by a chromene ring fused with a benzene ring and a carboxamide group that is substituted with two benzyl groups. This unique structure enhances its lipophilicity, potentially improving its interaction with biological targets.

1. Inhibition of Pancreatic Lipase

This compound has been identified as a potent inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. By inhibiting this enzyme, the compound may contribute to weight loss by reducing fat absorption in the gastrointestinal tract. This mechanism positions it as a candidate for obesity treatment.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of the methoxy and carboxamide groups in its structure may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within these organisms.

3. Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has shown effectiveness against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interactions with specific molecular targets involved in cancer progression .

The biological effects of this compound are primarily attributed to its ability to bind to the active sites of target enzymes or receptors. For pancreatic lipase inhibition, it competes with triglycerides for binding sites, thereby preventing lipid hydrolysis. In cancer cells, it may modulate signaling pathways associated with cell survival and apoptosis .

Case Studies

- Obesity Management : In vitro studies have shown that the compound significantly reduces triglyceride levels in cell cultures treated with dietary fats, supporting its role as a lipase inhibitor.

- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibits minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

- Cancer Cell Line Studies : In assays involving MCF-7 and PC-3 cells, the compound demonstrated IC50 values indicating potent cytotoxicity, comparable to established chemotherapeutic agents like 5-fluorouracil .

Comparative Analysis

To better understand the efficacy of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Pancreatic lipase inhibitor | Not specified | Potential for obesity treatment |

| 5-Fluorouracil | Anticancer agent | 10 - 20 | Standard chemotherapy for various cancers |

| N-benzyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Antimicrobial properties | 15 - 30 | Less effective than dibenzyl derivative |

Propriétés

IUPAC Name |

N,N-dibenzyl-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-29-22-14-8-13-20-15-21(25(28)30-23(20)22)24(27)26(16-18-9-4-2-5-10-18)17-19-11-6-3-7-12-19/h2-15H,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWORSFFZDLLLKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.